molecular formula C17H19N3O6 B12393551 N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12393551
M. Wt: 361.3 g/mol
InChI Key: HBJGWSUTFFOKLJ-MQMUZWCOSA-N
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Description

N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzamide group, and a modified oxolane ring. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrimidine ring and the benzamide group. Key reagents used in these reactions include methanol, hydroxylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. This interaction is facilitated by the compound’s structural features, which enable it to form specific non-covalent interactions with its targets.

Comparison with Similar Compounds

  • N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
  • N-[1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Uniqueness: N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to the presence of the methoxy group on the oxolane ring, which distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H19N3O6/c1-25-14-11(9-21)26-16(13(14)22)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13+,14?,16-/m1/s1

InChI Key

HBJGWSUTFFOKLJ-MQMUZWCOSA-N

Isomeric SMILES

COC1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO

Origin of Product

United States

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